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Compound of Interest

Compound Name:
(S)-2-Amino-3-phenyl-N-m-

tolylpropanamide

CAS No.: 757165-78-9

Cat. No.: B3282795

Get Quote

Executive Summary
(S)-Phenylalanine m-toluidide (specifically the N-protected derivatives like N-

benzyloxycarbonyl-L-phenylalanine m-toluidide) is a high-performance low molecular weight

gelator (LMWG). It is distinguished by its ability to self-assemble into robust fibrous networks in

organic solvents.[1]

In contrast, the o-toluidide analog is frequently a non-gelator or forms weak, transient

aggregates. This divergence is driven by the "Ortho Effect"—steric hindrance from the ortho-

methyl group that disrupts the intermolecular hydrogen bonding and

-

stacking required for 1D fibril formation. Furthermore, the o-toluidide moiety presents a
significantly higher toxicological risk (carcinogenicity) compared to the m-isomer, making the m-
toluidide the superior candidate for pharmaceutical and cosmetic formulations.
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Supramolecular Gelation Efficiency
The primary functional difference lies in the critical gelation concentration (CGC) and thermal

stability (

).

Feature
(S)-Phe m-
Toluidide

(S)-Phe o-Toluidide
Mechanism of
Difference

Gelation State Strong Organogel Solution / Precipitate
Intermolecular H-bond

alignment.

CGC (wt%) Low (< 1.0 - 2.0%) N/A (Does not gel)

m-Methyl allows tight

packing; o-Methyl

causes twist.

Morphology
High-aspect-ratio

Fibers
Amorphous / Platelets

Steric steering of

stacking.

Transparency
Translucent to

Opaque
Clear Solution

Light scattering by

fiber network.

Thermal Stability
High

(> 50°C)
N/A

Robustness of the

supramolecular

network.

Key Insight: The meta-substitution allows the phenyl ring to adopt a planar conformation

relative to the amide bond, facilitating the formation of 1D hydrogen-bonded stacks. The ortho-

substitution forces the ring out of plane, breaking the "zipper" of hydrogen bonds necessary for

gelation.

Chiral Recognition & Resolution
In chiral stationary phases (CSPs) or kinetic resolution:

m-Toluidide: Exhibits higher enantiomeric discrimination factors (

). The rigid, ordered structure of the m-toluidide assembly creates well-defined chiral
pockets.
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o-Toluidide: Shows lower selectivity due to the "floppy" or disordered nature of its

aggregates, which fails to provide a consistent chiral environment for guest molecules.

Safety & Toxicology Profile (Critical for Drug
Development)
For applications in drug delivery (e.g., depot injections), the metabolic fate of the gelator is

critical.

m-Toluidide Risk: Moderate/Low. Hydrolysis releases m-toluidine (IARC Group 3 - Not

classifiable as to carcinogenicity).

o-Toluidide Risk: High. Hydrolysis releases o-toluidine (IARC Group 1 - Carcinogenic to

humans). o-Toluidine is a potent bladder carcinogen and induces methemoglobinemia.

Recommendation: Avoid o-toluidide analogs in all parenteral or topical formulations.

Part 2: Mechanistic Visualization
The following diagram illustrates the Steric Disruption Mechanism that renders the o-toluidide

inferior for assembly applications.
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Caption: The "Ortho Effect" prevents the planar stacking required for fiber formation, leading to

solution phase rather than gelation.

Part 3: Experimental Protocols
Protocol A: Synthesis of N-Z-L-Phenylalanine m-
Toluidide
Objective: Synthesize the gelator with high purity for assembly testing.

Reagents:

N-Benzyloxycarbonyl-L-phenylalanine (Z-L-Phe-OH): 10 mmol

m-Toluidine: 10 mmol

DCC (N,N'-Dicyclohexylcarbodiimide): 11 mmol

HOBt (1-Hydroxybenzotriazole): 11 mmol

Solvent: Anhydrous Dichloromethane (DCM)

Procedure:

Dissolution: Dissolve Z-L-Phe-OH and HOBt in 50 mL DCM at 0°C.

Activation: Add DCC slowly. Stir for 30 min at 0°C to form the active ester.

Coupling: Add m-toluidine dropwise. Allow to warm to Room Temperature (RT) and stir for

24 hours.

Work-up: Filter off the precipitated dicyclohexylurea (DCU). Wash the filtrate with 1N HCl,

saturated NaHCO₃, and brine.

Purification: Dry over MgSO₄, evaporate solvent. Recrystallize from Ethanol/Hexane to

obtain white needles.
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Validation: Confirm structure via ¹H-NMR (look for amide NH doublet at ~8.5 ppm and

methyl singlet at ~2.3 ppm).

Protocol B: Gelation Test (Inversion Method)
Objective: Determine the Minimum Gelation Concentration (MGC).

Preparation: Weigh 10 mg of the synthesized m-toluidide into a screw-cap vial.

Solvation: Add 1.0 mL of target solvent (e.g., Toluene or Cyclohexane).

Heating: Heat the closed vial in a dry block heater at 90°C until the solid dissolves

completely (clear solution).

Cooling: Allow the vial to cool to 25°C undisturbed for 1 hour.

Observation: Invert the vial.

Pass: No flow is observed (Stable Gel).

Fail: Solution flows or precipitate forms.

MGC Determination: If gel forms, repeat with lower concentrations (dilute by 0.1 wt% steps)

until gelation fails.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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